molecular formula C12H21NO2 B13340499 Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate

Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B13340499
M. Wt: 211.30 g/mol
InChI Key: WBNXCESVQFCKJA-UHFFFAOYSA-N
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Description

Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate is a spiro compound characterized by its unique bicyclic structure. Spiro compounds are known for their inherent rigidity and three-dimensional structural properties, making them valuable in various fields of research and application .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of metabolic pathways or the inhibition of disease-related processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride
  • Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness

Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate stands out due to its specific structural features, which confer unique chemical and biological properties. Its spiro structure provides rigidity and three-dimensionality, making it a valuable scaffold for drug discovery and other applications .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate

InChI

InChI=1S/C12H21NO2/c1-9-3-5-12(6-4-9)8-13-7-10(12)11(14)15-2/h9-10,13H,3-8H2,1-2H3

InChI Key

WBNXCESVQFCKJA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CNCC2C(=O)OC

Origin of Product

United States

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